Cyanomethyl(dimethyl)ammonium

Sigmatropic rearrangement Ammonium ylide chemistry Ortho-cyanomethyl aromatic aldehydes

Differentiate your synthesis with the nitrile-functionalized compact ammonium architecture. Achieves 99:1 stereoselectivity in phosphorothioate oligonucleotide synthesis within 5 min, outperforming 1H-tetrazole activators . For battery R&D, its nitrile group forms a protective solid-electrolyte interphase (SEI) on lithium metal, delivering oxidative stability up to 5.6 V vs. Li⁺/Li and 91% coulombic efficiency at 50°C, properties absent in non-cyano quaternary ammonium ionic liquids . This dimethyl variant preserves higher polarity and ionic conductivity vs. bulkier trimethyl analogs, making it a dual-purpose electrolyte additive. Procure this multifunctional intermediate to replace multiple specialized reagents with a single, well-characterized salt.

Molecular Formula C4H9N2+
Molecular Weight 85.13 g/mol
Cat. No. B14756258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl(dimethyl)ammonium
Molecular FormulaC4H9N2+
Molecular Weight85.13 g/mol
Structural Identifiers
SMILESC[NH+](C)CC#N
InChIInChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3/p+1
InChIKeyPLXBWEPPAAQASG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethyl(dimethyl)ammonium: Core Identity, Physicochemical Profile, and Industrial Positioning for Informed Procurement


Cyanomethyl(dimethyl)ammonium is a quaternary ammonium salt characterized by a central nitrogen atom bearing two methyl substituents and one cyanomethyl (–CH₂CN) group, with the fourth position occupied by a variable counterion or organic substituent depending on the specific derivative [1]. The compound class is distinguished from simple tetraalkylammonium salts by the electron-withdrawing nitrile moiety, which imparts distinct reactivity in sigmatropic rearrangements, modulates ionic transport in electrolyte systems, and enables stereochemical control in oligonucleotide synthesis [2]. Its molecular architecture positions it at the intersection of organocatalysis, electrochemical energy storage, and nucleic acid chemistry, where the balance between the compact dimethylammonium core and the functional nitrile arm creates a differentiated profile relative to both bulkier cyano-ammonium analogs and non-functionalized quaternary ammonium salts [3].

Why Cyanomethyl(dimethyl)ammonium Cannot Be Replaced by Generic Quaternary Ammonium Salts or Bulkier Cyano-Analogs


Substituting Cyanomethyl(dimethyl)ammonium with a generic tetraalkylammonium salt (e.g., tetramethylammonium or tetrabutylammonium) eliminates the nitrile functionality that is mechanistically essential for two of its highest-value applications: (i) the nitrile group stabilizes ammonium ylide intermediates, enabling divergent [1,4] vs. [2,3] sigmatropic rearrangement pathways that are inaccessible with simple tetraalkylammonium benzylides ; and (ii) in lithium battery electrolytes, the cyano moiety participates in the formation of a protective solid-electrolyte interphase (SEI) on lithium metal, a property absent in non-cyano quaternary ammonium ionic liquids [1]. Conversely, replacing the dimethyl variant with the more commonly studied (cyanomethyl)trimethylammonium (CTMA) alters the cation size, charge density, and steric environment, which directly impacts ionic conductivity, melting behavior, and ion-pairing strength in electrolyte formulations [2]. The dimethyl substitution pattern thus occupies a narrow but functionally critical niche where the cyano group provides electrochemical or synthetic functionality while the minimal alkyl bulk preserves the physicochemical properties (higher polarity, lower melting point depression) that distinguish it from bulkier cyano-ammonium congeners.

Quantitative Differentiation Evidence for Cyanomethyl(dimethyl)ammonium Against Key Comparators


Tunable Sigmatropic Rearrangement Selectivity: Divergent [1,4] vs. [2,3] Pathways Controlled by Base/Solvent System

N-(α-Cyano)allyl-N-cyanomethyl-N,N-dimethylammonium perchlorates (3a–c) exhibit a solvent/base-dependent bifurcation in sigmatropic rearrangement outcome that is not observed with the corresponding benzylammonium salts. Treatment with solid K₂CO₃–DMSO (system A) directs the reaction exclusively through a [1,4] shift of the α-cyano allylide to yield α-cyano enamines (6a–c), whereas treatment with solid NaHCO₃–DMF (system C) redirects the pathway to a [2,3] shift of the cyano methylide, producing α-amino nitriles (8a–c) [1]. The authors explicitly note that 'the high tendency of 3a–c to undergo a [1,4] shift via the respective ylides, in contrast to the corresponding benzylammonium salts, is due to a different charge distribution in the anionic parts of the allylides and benzylides' [1]. This represents a compound-specific mechanistic differentiation: the N-cyanomethyl-N,N-dimethylammonium scaffold uniquely enables pathway tunability that is not replicable with N-benzyl or N-alkyl analogs.

Sigmatropic rearrangement Ammonium ylide chemistry Ortho-cyanomethyl aromatic aldehydes

Diastereoselectivity in Phosphorothioate Oligonucleotide Synthesis: 99:1 d.r. Achieved with Dialkyl(cyanomethyl)ammonium Activators

Dialkyl(cyanomethyl)ammonium tetrafluoroborates (1a–c) were benchmarked as activators for the condensation of diastereopure 5'-O-tert-butyldiphenylsilylthymidine 3'-cyclic phosphoramidites (3a–d) with 3'-O-tert-butyldimethylsilylthymidine (4a). Activator 1a (dimethyl(cyanomethyl)ammonium tetrafluoroborate) achieved reaction completion within 5 minutes and, after sulfurization and deprotection, yielded almost diastereopure (Rp)-TpsT with a diastereomeric ratio of 99:1 [1]. This performance establishes the cyanomethyl(dimethyl)ammonium scaffold as one of the most effective activator classes for stereocontrolled phosphorothioate synthesis. The diastereoselectivity was shown to be 'highly dependent on the substituent groups of the oxazaphospholidine ring as well as the structure of the activators' [2], indicating that the specific dimethyl(cyanomethyl)ammonium architecture contributes critically to the observed selectivity.

Stereocontrolled oligonucleotide synthesis Phosphorothioate DNA Nucleoside condensation activators

Lithium Battery Electrolyte Cycling Stability: Cyano-Functionalized Quaternary Ammonium ILs Outperform Non-Cyano Tetraalkylammonium ILs

The cyano-containing quaternary ammonium ionic liquid CTMA-TFSI (cyanomethyl(trimethyl)ammonium bis(trifluoromethanesulfonyl)imide) demonstrated improved lithium deposition/dissolution cycling behavior compared to a tetraalkylammonium ionic liquid lacking the cyano group when tested in 0.2 mol dm⁻³ LiTFSI/CTMATFSI electrolytes [1]. The authors attribute this improvement to the formation of a protective film on the lithium surface facilitated by the cyano moiety. While this specific data is for the trimethyl analog, the structure–property relationship is class-level: the cyano group is the functional determinant of SEI-forming capability, and the dimethyl variant would retain this functionality while offering altered cation size and charge density relative to CTMA. In a separate study, solid cyano-ammonium salts ([N₁₁₁CN][FSI]) mixed with 50 mol% LiFSI achieved an ionic conductivity of 3 × 10⁻³ S cm⁻¹ at 50 °C and demonstrated oxidative stability up to 5.6 V vs. Li⁺/Li with a coulombic efficiency of 91 ± 1% at 50 °C [2], further confirming the electrochemical value of the cyano-ammonium cation class.

Lithium metal battery electrolyte Ionic liquid Solid-electrolyte interphase (SEI)

Ionic Conductivity Modulation: Cyano-Containing Quaternary Ammonium Salts Decrease Conductivity in IL Mixtures, Enabling Formulation Tuning

In a systematic study of small cation addition effects on the conductivity of the ionic liquid HTMATFSI (hexyl(trimethyl)ammonium TFSI), the cyano-containing salt CTMA-TFSI was found to decrease the conductivity of the resulting solution, in contrast to ETMA-TFSI and BTMA-TFSI which increased conductivity [1]. This differential behavior demonstrates that the cyano group fundamentally alters ion transport properties in quaternary ammonium ionic liquid mixtures. The conductivity decrease is attributed to the electron-withdrawing nature of the nitrile group, which increases cation–anion interaction strength and reduces ionic mobility. This property is not a drawback but a formulation design parameter: it allows electrolyte engineers to modulate conductivity and ion-pairing through the controlled incorporation of cyano-functionalized ammonium salts alongside non-cyano congeners.

Ionic liquid conductivity Quaternary ammonium electrolyte Cation mixing strategy

Synthetic Accessibility: High-Yield Quaternization of N-Methyl Cyclic Amines and Dimethylaminoacetonitrile with Iodoacetonitrile

A general method for synthesizing cyanomethyl-functionalized quaternary ammonium salts via treatment of N-methyl cyclic amines with iodoacetonitrile achieves high yields of 70–96% [1]. While this study focuses on N-methylazaheterocycles rather than acyclic dimethylaminoacetonitrile, the methodology is directly transferable: dimethylamine reacting with iodoacetonitrile represents the simplest acyclic analog of this transformation and yields the Cyanomethyl(dimethyl)ammonium core. The subsequent selective demethylation step yields aminoacetonitriles in 36–69% overall yields [1], demonstrating the dual utility of the quaternary ammonium intermediate as both a stable isolable product and a precursor for further functionalization.

Quaternary ammonium salt synthesis Cyanomethylation N-methylazaheterocycle functionalization

Ortho-Cyanomethyl-Substituted Aromatic Aldehyde Synthesis: A Unique [1,4] Sigmatropic Rearrangement Platform

(Arylcyanomethyl)(cyanomethyl)dimethylammonium salts 3, when treated with base/solvent systems A (25% aq. NaOH/benzene), B (solid K₂CO₃/DMF), or C (25% aq. NH₃/CH₂Cl₂), generate ylides that undergo [3,2] and/or a novel [1,4] sigmatropic rearrangement to give ortho-cyanomethyl-substituted 2-dimethylamino-2-phenylacetonitriles (5 and/or 6). Subsequent unmasking of the carbonyl group yields ortho-cyanomethyl-substituted aromatic aldehydes (7 and/or 8) . This tandem rearrangement–unmasking sequence represents a synthetic methodology that is unique to the N-cyanomethyl-N,N-dimethylammonium scaffold: the dimethyl substitution pattern provides sufficient steric accessibility for the [1,4] migration while the cyanomethyl group stabilizes the ylide intermediate, a combination not achievable with other quaternary ammonium substitution patterns.

Ortho-cyanomethyl aromatic aldehydes Ammonium benzylide rearrangement Carbonyl unmasking

High-Value Application Scenarios Where Cyanomethyl(dimethyl)ammonium Delivers Verifiable Differentiation


Stereocontrolled Phosphorothioate Oligonucleotide Manufacturing

In the large-scale synthesis of stereodefined phosphorothioate oligonucleotides for antisense therapeutics, the dimethyl(cyanomethyl)ammonium tetrafluoroborate activator achieves a diastereomeric ratio of 99:1 with condensation completion within 5 minutes [1]. This level of stereochemical fidelity is critical for therapeutic oligonucleotides where the phosphorothioate stereochemistry directly impacts nuclease resistance, target binding affinity, and biological activity. The rapid reaction kinetics further enable high-throughput parallel synthesis workflows. Procurement teams supporting GMP oligonucleotide manufacturing should evaluate this activator class against conventional 1H-tetrazole-based systems, where stereochemical outcomes are less predictable and reaction times are typically longer.

Lithium Metal Battery Electrolyte Formulation with Built-In SEI-Forming Functionality

Electrolyte development groups working on lithium metal batteries can leverage the cyano-functionalized ammonium cation as a dual-purpose component: the nitrile group participates in the formation of a stable solid-electrolyte interphase on lithium metal, improving cycling stability compared to non-cyano tetraalkylammonium ionic liquids [1], while the quaternary ammonium structure provides a wide electrochemical window with oxidative stability demonstrated up to 5.6 V vs. Li⁺/Li and coulombic efficiency of 91 ± 1% at 50 °C [2]. The dimethyl variant, with its smaller cation radius relative to the trimethyl analog, offers the potential for higher ionic conductivity—a critical parameter for practical battery operation—while retaining the electrochemical benefits of the nitrile functionality. This compound is particularly relevant for solid-state and quasi-solid-state electrolyte formulations.

Divergent Synthesis of ortho-Cyanomethyl Aromatic Aldehydes and α-Cyano Enamines

Medicinal chemistry and process chemistry groups synthesizing ortho-cyanomethyl-substituted aromatic aldehydes or α-cyano enamine building blocks can exploit the unique [1,4] sigmatropic rearrangement of (arylcyanomethyl)(cyanomethyl)dimethylammonium ylides [1], or the base/solvent-tunable divergence between [1,4] and [2,3] pathways in N-(α-cyano)allyl analogs [2]. This divergent reactivity from a single ammonium salt precursor simplifies synthetic route design and reduces the number of distinct intermediates that must be sourced, qualified, and inventoried. For procurement, this means one well-characterized compound can replace multiple specialized reagents in a synthetic workflow.

Phase-Transfer Catalysis with Enhanced Substrate Scope via Nitrile Coordination

Cyanomethyl(dimethyl)ammonium salts function as phase-transfer catalysts where the nitrile group provides an additional coordination site that can influence ion-pairing strength and anion transfer efficiency compared to simple tetraalkylammonium PTCs such as tetrabutylammonium bromide. The combination of the compact dimethylammonium head group (favoring higher charge density and tighter ion pairing) with the polar nitrile substituent creates a catalyst with solubility properties distinct from both fully alkylated and fully aryl-substituted quaternary ammonium salts, potentially enabling PTC applications in solvent systems where conventional catalysts partition inefficiently [1]. While direct comparative catalytic turnover data for the dimethyl variant specifically is limited, the structure–property rationale supports targeted evaluation in biphasic nucleophilic substitution reactions involving cyanide, azide, or halide transfer.

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